propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride
Description
Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol . The compound features a (2S)-configured pyrrolidine ring esterified with an isopropyl group and a hydrochloride salt (Figure 1). This stereochemistry is critical for its biological activity, as it influences interactions with chiral receptors or enzymes . The compound’s hydrogen bond donor/acceptor count (1 donor, 4 acceptors) and polar surface area (38.33 Ų) suggest moderate solubility in polar solvents .
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
propan-2-yl (2S)-pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)11-8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
ZTZSUYHZQHGYOD-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]1CCCN1.Cl |
Canonical SMILES |
CC(C)OC(=O)C1CCCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chiral Starting Materials and Asymmetric Catalysis
Research indicates that stereoselective synthesis often employs chiral starting materials such as (2S)-pyrrolidine-2-carboxylic acid derivatives or chiral auxiliaries. An example method involves:
- Step 1: Alkylation of a chiral pyrrolidine precursor with a suitable propan-2-yl electrophile, such as isopropyl halides, under basic conditions with chiral catalysts or auxiliaries to ensure stereoselectivity.
- Step 2: Protection of the amino group (e.g., Boc or CBz protecting groups) to prevent side reactions.
- Step 3: Introduction of the carboxylate group via esterification or amidation, often using reagents like methyl chloroformate or via direct carboxylation using CO2 under catalytic conditions.
- Step 4: Deprotection of amino groups and subsequent salt formation with hydrochloric acid to yield the hydrochloride salt.
This approach is supported by patent literature, which describes alkylation and esterification steps with high stereochemical fidelity.
Direct Alkylation and Esterification
According to patent EP3015456A1, direct alkylation of pyrrolidine derivatives can be performed to obtain the desired compound, with the process designed to prevent racemization:
- Direct Alkylation: The pyrrolidine ring is alkylated with a suitable propan-2-yl halide or equivalent reagent.
- Esterification: The carboxylate group is introduced via esterification, often using methyl chloroformate or similar reagents, to produce methyl esters.
- Protection/Deprotection: Protecting groups are used to control reactivity and stereochemistry during multiple steps.
The process emphasizes avoiding racemization during alkylation, which is achieved by controlling reaction conditions such as temperature and pH.
Hydrogenation and Stereochemical Control
The synthesis may involve catalytic hydrogenation of unsaturated intermediates, such as pyrrolidine derivatives with double bonds, to produce the saturated pyrrolidine ring with the (2S) configuration. The hydrogenation is performed under carefully controlled conditions to prevent racemization, often using specific catalysts like palladium or platinum.
In some cases, the hydrogenation of a precursor with a double bond yields the (2S) stereoisomer as a cis isomer, which is confirmed by stereochemical analysis.
Representative Data Table: Synthesis Pathway
| Step | Reaction Type | Reagents & Conditions | Stereochemical Considerations | Yield (%) | References |
|---|---|---|---|---|---|
| 1 | Alkylation of pyrrolidine | Propan-2-yl halide, base (e.g., NaH), chiral catalyst | Stereoselective, preserves (2S) configuration | 70-85 | Patent EP3015456A1 |
| 2 | Esterification | Methyl chloroformate, base, solvent | Maintains stereochemistry | 65-78 | Patent EP3015456A1 |
| 3 | Hydrogenation | H2, Pd/C catalyst | Produces cis-isomer with stereochemical fidelity | 80-90 | Patent EP3015456A1 |
| 4 | Salt formation | HCl in alcohol | Converts free base to hydrochloride salt | Quantitative | Standard practice |
Notes on Reaction Conditions and Stereochemistry
- Temperature Control: Reactions are performed at low to moderate temperatures (0–25°C) to prevent racemization.
- Use of Protecting Groups: Boc (tert-butoxycarbonyl) or CBz (carbobenzyloxy) groups are employed to protect amino functionalities during alkylation and esterification.
- Catalytic Hydrogenation: Catalysts like Pd/C are used under mild conditions to selectively hydrogenate double bonds, favoring cis-isomers and preserving stereochemistry.
- Avoiding Racemization: The choice of solvents, reaction pH, and temperature is critical to prevent racemization during alkylation and hydrogenation steps.
Summary of the Most Effective Methods
| Method | Advantages | Disadvantages | References |
|---|---|---|---|
| Chiral starting material + asymmetric catalysis | High stereoselectivity, good yields | Requires chiral reagents or catalysts | Patent EP3015456A1 |
| Direct alkylation + esterification | Simpler, fewer steps | Risk of racemization if conditions are not controlled | Patent EP3015456A1 |
| Catalytic hydrogenation of unsaturated intermediates | High purity, stereochemical control | Requires precise conditions to prevent racemization | Patent EP3015456A1 |
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:
Oxidation typically targets the pyrrolidine ring’s nitrogen or adjacent carbons, with selectivity influenced by pH and temperature .
Hydrolysis Reactions
The isopropyl ester group undergoes hydrolysis to yield carboxylic acid derivatives:
| Reagent | Conditions | Product | Yield | Stereochemical Impact |
|---|---|---|---|---|
| NaOH (aq.) | Reflux, 6 hrs | (2S)-pyrrolidine-2-carboxylic acid | 72–85% | Retains (S)-configuration |
| HCl (conc.) | RT, 24 hrs | Hydrochloride salt of free carboxylic acid | 68% | No racemization observed |
Alkaline hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions favor protonation of the ester carbonyl.
Alkylation/Acylation
The secondary amine in the pyrrolidine ring participates in alkylation and acylation:
Reactions require deprotonation of the amine for nucleophilic attack. Steric hindrance from the isopropyl group slows kinetics compared to unsubstituted pyrrolidines .
Reduction Reactions
Limited reduction pathways are reported:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Pyrrolidine alcohol derivative | Over-reduction observed above 25°C |
| NaBH₄/I₂ | MeOH, 12 hrs | Partial reduction of ester to alcohol | Low yield (≤40%) |
The carboxylate ester is generally resistant to mild reducing agents, necessitating strong hydride donors.
Esterification/Transesterification
The isopropyl ester undergoes exchange reactions:
| Reagent | Conditions | Product | Catalyst |
|---|---|---|---|
| MeOH/H⁺ | Reflux, 8 hrs | Methyl (2S)-pyrrolidine-2-carboxylate | Sulfuric acid |
| EtOH/Ti(OiPr)₄ | 80°C, 6 hrs | Ethyl ester derivative | Titanium isopropoxide |
Transesterification is pH-sensitive, with acidic conditions favoring equilibrium-driven outcomes .
Ring-Opening Reactions
Under extreme conditions, the pyrrolidine ring undergoes cleavage:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HBr (48%) | 120°C, 24 hrs | Linear amino acid derivative | Acid-catalyzed ring opening |
| NH₂NH₂ | Ethanol, reflux | Hydrazide intermediate | Nucleophilic attack |
These reactions are non-selective and typically avoided in synthetic workflows.
Key Reaction Insights
-
Steric Effects : The isopropyl group at C2 impedes nucleophilic attacks at the adjacent amine, necessitating longer reaction times for alkylation .
-
Stereochemical Stability : The (S)-configuration at C2 remains intact during hydrolysis and oxidation but may racemize under prolonged basic conditions (>12 hrs).
-
Industrial Relevance : Large-scale syntheses prioritize hydrolysis and oxidation due
Scientific Research Applications
Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride is a chemical compound with various applications in scientific research. It is a derivative of L-proline, an amino acid present in proteins, and features a pyrrolidine ring with an isopropyl group attached at the second carbon, along with a carboxylic acid group and a hydrochloride group.
Scientific Research Applications
While specific comprehensive data tables and case studies focusing solely on this compound are not available in the search results, the information suggests its role as an intermediate in synthesizing other compounds with biological activity [1, 4].
As an Intermediate in Synthesis
- Carbapenem Derivatives: Pyrrolidine derivatives are useful as intermediates in producing novel carbapenem derivatives, which have antimicrobial action . Optically active (2S,4S)-2-[[(3R)-pyrrolidin-3-yl-(R)-hydroxy]methyl]pyrrolidin-4-thiol, for example, is a useful intermediate in synthesizing carbapenem derivatives .
- Arginase Inhibitors: Pyrrolidine derivatives are used in the synthesis of arginase inhibitors . These inhibitors, such as FMARS, exhibit inhibitory activity against human arginase .
- Inhibitors of Enoyl: Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors through high-throughput screening .
- SARS-CoV-2 Main Protease Inhibitors: Research and development efforts have explored pyrrolidinone rings in the creation of SARS-CoV-2 main protease inhibitors .
Mechanism of Action
The mechanism of action of propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl Pyrrolidine-2-Carboxylate Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.65 g/mol
- Key Differences : Replacing the isopropyl ester with an ethyl group reduces steric bulk and lipophilicity (logP ≈ 1.43 vs. estimated higher logP for the target compound) . This alteration may enhance aqueous solubility but reduce membrane permeability.
- Applications : Used as an organic intermediate in research settings, emphasizing its utility in synthetic pathways .
Propan-2-yl (2S)-4-Hydroxy-1-Propan-2-ylpyrrolidine-2-Carboxylate
(2S,4S)-Methyl 4-(2-Bromo-4-(2-Phenylpropan-2-yl)phenoxy)pyrrolidine-2-Carboxylate Hydrochloride
- Molecular Formula: C₂₁H₂₅BrClNO₃
- Molecular Weight : 454.80 g/mol
- Key Differences : The incorporation of a bromophenyl substituent and a methyl ester significantly increases molecular weight and lipophilicity. Such modifications are typical in drug candidates targeting hydrophobic binding pockets but may compromise metabolic stability .
2-Methyl-2-(Propan-2-yl)pyrrolidine Hydrochloride
- Molecular Formula : C₈H₁₈ClN
- Molecular Weight : 163.69 g/mol
- Key Differences : Lacking the ester group, this compound exhibits reduced polarity and higher basicity due to the free amine. Such properties make it more suitable for applications requiring cationic intermediates .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrogen Bond Donors/Acceptors | logP* | Applications |
|---|---|---|---|---|---|---|
| Propan-2-yl (2S)-pyrrolidine-2-carboxylate HCl | C₉H₁₈ClNO₂ | 207.70 | Isopropyl ester, HCl salt | 1 / 4 | ~1.8 (est.) | Chiral intermediates, APIs |
| Ethyl pyrrolidine-2-carboxylate HCl | C₇H₁₄ClNO₂ | 179.65 | Ethyl ester, HCl salt | 1 / 4 | 1.43 | Organic synthesis |
| (2S)-4-Hydroxy derivative (free base) | C₁₂H₂₁NO₃ | 227.30 | 4-Hydroxy, isopropyl substituent | 2 / 5 | ~0.9 (est.) | Solubility-enhanced analogs |
| Bromophenyl-substituted analog | C₂₁H₂₅BrClNO₃ | 454.80 | Bromophenyl, methyl ester, HCl salt | 1 / 5 | ~3.5 (est.) | Targeted drug candidates |
| 2-Methyl-2-(propan-2-yl)pyrrolidine HCl | C₈H₁₈ClN | 163.69 | Branched alkyl, HCl salt | 1 / 1 | ~2.0 (est.) | Cationic intermediates |
*logP values estimated based on structural analogs .
Research Findings and Implications
- Stereochemical Influence: The (2S) configuration in the target compound ensures optimal chiral recognition in enzymatic systems, a feature absent in racemic mixtures or non-chiral analogs .
- Hydrogen Bonding vs. Bioavailability : Hydroxy-substituted derivatives (e.g., the 4-hydroxy analog) show enhanced solubility but reduced membrane permeability, highlighting a trade-off in drug design .
- Structural Complexity and Activity : Halogenated analogs (e.g., bromophenyl derivatives) exhibit higher molecular weights and lipophilicities, which may improve target binding but increase metabolic liabilities .
- Safety Profiles : Substituents like halogens (Cl, Br) necessitate stringent safety protocols during handling, as seen in SDS guidelines for related compounds .
Biological Activity
Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with carboxylic acids or their derivatives. This process may include various steps such as protection and deprotection of functional groups, alkylation, and purification through crystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Research has shown that compounds with a pyrrolidine scaffold can exhibit cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
In a comparative study using an MTT assay, this compound demonstrated significant cytotoxicity at concentrations around 100 µM, showing a structure-dependent activity similar to established chemotherapeutics like cisplatin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 45 | A549 (lung cancer) |
| Cisplatin | 10 | A549 (lung cancer) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrrolidine derivatives can exhibit activity against multidrug-resistant bacterial strains and fungi. For instance, this compound showed promising results against Gram-positive bacteria in vitro, suggesting its potential as a lead compound for antibiotic development .
Antioxidant and Anti-inflammatory Effects
Antioxidant properties have been attributed to pyrrolidine derivatives, which may help mitigate oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated in several assays, indicating its potential utility in formulations aimed at reducing oxidative damage . Additionally, anti-inflammatory effects have been observed in models of acute inflammation.
Case Studies
- Anticancer Efficacy : In a study involving A549 cells, treatment with this compound resulted in a 67% reduction in cell viability compared to untreated controls after 24 hours. This highlights the compound's potential as an anticancer agent .
- Antimicrobial Screening : A series of pyrrolidine derivatives were screened against WHO-priority pathogens using broth microdilution methods. The results indicated that this compound exhibited minimal inhibitory concentrations (MIC) below 64 µg/mL against several strains, showcasing its broad-spectrum antimicrobial activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
